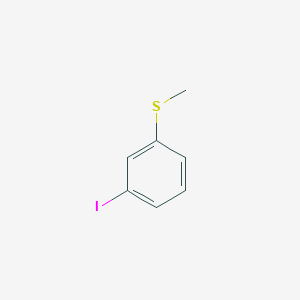

3-Iodothioanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGZIDJUDNEVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443800 | |

| Record name | 3-Iodothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130416-73-8 | |

| Record name | 3-Iodothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodothioanisole and Its Derivatives

Direct Synthetic Routes to 3-Iodothioanisole

The direct synthesis of this compound can be achieved through several strategies, primarily involving precursor-based methods and regioselective halogenation.

Precursor-Based Synthesis Strategies

One common approach to synthesizing this compound involves the use of readily available precursors. For instance, research has shown that chiral iodoarenes can be synthesized from precursors like 2-iodobenzaldehyde. thieme-connect.com While not a direct synthesis of this compound, these methods highlight the use of functionalized iodoarenes as key starting materials. The synthesis often involves multiple steps, including condensation and reduction, to introduce the desired functionalities. thieme-connect.com

Another precursor-based strategy involves the use of ortho-iodothioanisole, which is commercially available. nih.govacs.org This compound serves as a crucial starting material for the synthesis of various derivatives, which can then be further modified.

Regioselective Halogenation Approaches

Regioselective halogenation is a powerful tool for the direct synthesis of specific isomers of halo-substituted aromatic compounds. While direct regioselective iodination of thioanisole (B89551) to exclusively yield the 3-iodo isomer can be challenging due to the directing effects of the methylthio group, various methods for regioselective halogenation of other aromatic systems have been developed. For example, highly regioselective halogenation of 2-substituted-1,2,3-triazoles has been achieved via sp2 C–H activation. rsc.org Similarly, a 3-selective halogenation of pyridines has been developed using a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. chemrxiv.org These advanced strategies, while not directly applied to thioanisole in the provided context, suggest potential avenues for developing highly regioselective syntheses of this compound.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for creating a diverse range of molecules. Palladium-catalyzed cross-coupling reactions, electrophilic cyclization, and multi-component protocols are key methodologies in this endeavor.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govuwindsor.ca The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is particularly relevant for the derivatization of this compound. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.orgwikipedia.org

A common synthetic route to 2,3-disubstituted benzo[b]thiophenes starts with the Sonogashira coupling of commercially available o-iodothioanisole with a terminal alkyne. nih.govacs.orgmdpi.comresearchgate.net This initial coupling reaction produces an o-(1-alkynyl)thioanisole derivative, which is a key intermediate for subsequent transformations. nih.govacs.org The reaction conditions are generally mild, and various palladium catalysts and ligands can be employed to optimize the reaction efficiency. libretexts.org For instance, tris-heteroleptic iridium complexes have been synthesized using a room-temperature Sonogashira reaction with 4-iodothioanisole. acs.org

The scope of the Sonogashira reaction is broad, accommodating a variety of terminal acetylenes, including aryl-, vinyl-, and alkyl-substituted ones, leading to excellent yields of the coupled products. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Product | Reference |

| o-Iodothioanisole | Terminal Acetylenes | Palladium catalyst, Copper(I) cocatalyst | o-(1-Alkynyl)thioanisole derivatives | nih.govacs.orgmdpi.com |

| 4-Iodothioanisole | Iodobenzene, 4-Iodobenzonitrile | Pd(PPh₃)₄, CuI, Et₃N, THF | Tris-heteroleptic Iridium Complexes | acs.org |

Electrophilic Cyclization Methodologies for Heterocyclic Formation

Following the synthesis of o-(1-alkynyl)thioanisole derivatives via Sonogashira coupling, electrophilic cyclization is a powerful method to construct fused heterocyclic systems like benzo[b]thiophenes. nih.govacs.orgmdpi.com This reaction involves the activation of the carbon-carbon triple bond by an electrophile, followed by an intramolecular attack by the sulfur atom. mdpi.com

A variety of electrophiles can be used for this cyclization, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), p-O₂NC₆H₄SCl, and PhSeCl. nih.govacs.org The choice of electrophile determines the substituent at the 3-position of the resulting benzo[b]thiophene. For instance, using I₂ as the electrophile leads to the formation of 3-iodobenzo[b]thiophene (B1338381) derivatives. nih.govacs.orgmdpi.comnih.gov This two-step sequence of Sonogashira coupling followed by electrophilic cyclization provides a versatile and high-yielding route to 2,3-disubstituted benzo[b]thiophenes. nih.govacs.org

This methodology has been extended to the synthesis of other heterocyclic systems as well. For example, electrophilic cyclization of N-(2-alkynyl)anilines is used to prepare 3-haloquinolines, and o-methoxyaryl alkynes can be cyclized to form 3-sulfenylbenzofurans. acs.orgacs.org

Table 2: Electrophilic Cyclization of o-(1-Alkynyl)thioanisole Derivatives

| o-(1-Alkynyl)thioanisole Derivative | Electrophile | Product | Reference |

| Aryl-, vinyl-, or alkyl-substituted | I₂, Br₂, NBS, p-O₂NC₆H₄SCl, PhSeCl | 2,3-Disubstituted benzo[b]thiophenes | nih.govacs.org |

| 2-Alkynylthioanisoles | I₂ | 3-Iodobenzo[b]thiophene derivatives | mdpi.comnih.gov |

Multi-Component and One-Pot Synthetic Protocols

Multi-component and one-pot reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, minimizing waste and purification steps. nih.govresearchgate.netresearchgate.netrsc.orgbeilstein-journals.org

An environmentally benign, one-pot, two-step synthesis of functionalized benzo[b]thiophenes has been developed starting from substituted 2-(propynyl-3-ol) thioanisoles. nih.gov This process involves an initial iodine-mediated halocyclization to form a 3-iodosubstituted benzo[b]thiophene, followed by an iodine-catalyzed etherification or alkylation in the same pot. nih.gov For example, treating propargyl alcohol with 1,3-diphenylpropane-1,3-dione (B8210364) in the presence of molecular iodine in nitromethane (B149229) yields a 3-iodobenzo[b]thiophene derivative in high yield. nih.gov

These one-pot methodologies are attractive for their "green" credentials, as they reduce the number of synthetic steps and byproducts. nih.gov The development of such protocols is a significant advancement in the synthesis of complex heterocyclic structures based on the this compound framework.

Derivatization via Substitution and Annulation Reactions

The functionalization of the this compound core is pivotal for the synthesis of more elaborate molecules. The presence of both an iodine atom and a methylthio group provides two distinct reaction sites, enabling a variety of transformations. Derivatization is commonly achieved through substitution reactions, particularly metal-catalyzed cross-couplings, and annulation reactions that build new ring systems.

Substitution Reactions

The carbon-iodine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions. eie.grmdpi.comwiley-vch.de These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com

Heck Reaction: In one synthetic pathway, this compound was used as a substrate in a Heck reaction to create an intermediate for novel anti-urease agents. nih.gov The reaction coupled the aryl iodide with an olefin on an imidazo[2,1-b]thiazole (B1210989) scaffold, demonstrating the utility of this compound in constructing complex heterocyclic systems. nih.gov

Sonogashira Coupling: The Sonogashira reaction, which couples aryl halides with terminal alkynes, is another key strategy. wiley-vch.de Researchers have utilized this compound in a room-temperature Sonogashira coupling to synthesize tris-heteroleptic iridium(III) complexes. acs.org This approach highlights the compound's role in developing advanced materials with specific photophysical properties. acs.org The reaction's success under mild conditions underscores its practicality in creating sterically hindered and electronically complex architectures. acs.org

These substitution methods allow for the programmed introduction of diverse functional groups, making this compound a versatile building block.

Table 1: Examples of Substitution Reactions for this compound Derivatization

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Application | Reference |

|---|---|---|---|---|---|

| Heck Reaction | Imidazothiazole olefin | Palladium-based | C-C coupled imidazothiazole derivative | Synthesis of anti-urease agents | nih.gov |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | Aryl-alkyne conjugate | Synthesis of phosphorescent Ir(III) complexes | acs.org |

Annulation Reactions

Annulation reactions involve the formation of a new ring onto an existing structure. While direct annulation using this compound as the starting substrate is less commonly detailed, related methodologies involving iodinated thioanisole precursors are well-established, particularly for synthesizing benzo[b]thiophenes. These strategies often involve an initial coupling or modification followed by a cyclization step that forms the fused thiophene (B33073) ring.

An iodine-mediated iodocyclization/alkylation of 2-alkynylthioanisoles provides a one-pot method to generate highly functionalized 3-iodobenzo[b]thiophenes. nih.gov This process demonstrates how an iodo-group can be strategically incorporated during the ring-forming step. A similar strategy uses copper(II) sulfate (B86663) and sodium halides to achieve the synthesis of 3-halobenzo[b]thiophenes from 2-alkynylthioanisoles in ethanol, a green solvent. nih.gov The Robinson annulation, a classic method that involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is another powerful tool for forming six-membered rings in a single operation. libretexts.org More broadly, [3+2] and [4+2] annulation reactions are fundamental strategies for constructing five- and six-membered heterocyclic rings, respectively, from acyclic precursors. nih.govchim.it These established annulation principles can be conceptually applied to strategies involving this compound, where the iodo and methylthio groups can direct or participate in the cyclization cascades required to build fused ring systems.

Strategic Approaches for Accessing Complex Molecular Architectures

The construction of complex molecules from simpler precursors is a central goal of organic synthesis. buponline.com This process relies on retrosynthetic analysis to identify key bond disconnections and strategic starting materials. ekb.eg this compound is an exemplary building block in this context, offering multiple reaction handles for the programmed assembly of intricate molecular frameworks.

The divergent synthesis of tris-heteroleptic iridium complexes illustrates a sophisticated strategic approach. acs.org Here, a core iridium complex featuring a triisopropylsilylethynyl-substituted ligand is first synthesized. acs.org This single, advanced intermediate is then deprotected and coupled with various aryl iodides, including this compound, via Sonogashira reactions. acs.org This strategy allows for the rapid generation of a diverse library of complexes from a common precursor, simplifying access to materials that would otherwise require challenging, linear syntheses. acs.org

Another example is the multi-step synthesis of novel imidazothiazole derivatives with potential anti-urease and antibacterial activity. nih.gov The synthetic plan involved the initial construction of a core heterocyclic scaffold, which was then coupled with this compound using a Heck reaction. nih.gov Subsequent modifications to the thioether group (oxidation to sulfone) and other parts of the molecule led to the final target compounds. nih.gov This linear, yet highly strategic, sequence demonstrates how this compound can be incorporated to introduce a specific phenyl-methylthio moiety that is critical for the final structure and activity.

These examples underscore a key principle in modern synthesis: the use of multifunctional building blocks like this compound in carefully planned reaction sequences. ekb.eg The ability to selectively address the C-I bond through cross-coupling while retaining the methylthio group for potential later modification (or vice-versa) provides chemists with significant tactical flexibility, enabling the efficient construction of complex and functionally rich molecular architectures. buponline.com

Table 2: Strategic Use of this compound in Complex Molecule Synthesis

| Target Molecular Architecture | Key Synthetic Strategy | Role of this compound | Purpose of Architecture | Reference |

|---|---|---|---|---|

| Tris-heteroleptic Iridium Complexes | Divergent synthesis via Sonogashira coupling | Aryl iodide coupling partner | Phosphorescent materials for electronics | acs.org |

| Substituted Imidazothiazoles | Multi-step synthesis involving Heck reaction | Aryl iodide coupling partner | Potential anti-urease/antibacterial agents | nih.gov |

Chemical Reactivity and Mechanistic Investigations

Transition Metal-Catalyzed Transformations

3-Iodothioanisole serves as a versatile substrate in a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-iodine bond facilitates transformations primarily through palladium, nickel, and copper-based catalytic systems.

Palladium-Based Catalysis and Reaction Pathways

Palladium catalysts are extensively used to activate the C-I bond of this compound for cross-coupling reactions. nih.govmdpi.com The general mechanism for these transformations often involves a Pd(0)/Pd(II) catalytic cycle. nih.gov Palladium's ability to cycle between these oxidation states is a key reason for its widespread application in organic synthesis. mdpi.com

A prominent example is the Sonogashira coupling, which pairs aryl halides like this compound with terminal alkynes to form arylalkynes. libretexts.org This reaction typically employs a palladium(0) catalyst, often in conjunction with a copper(I) co-catalyst. libretexts.org The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the Cu(I) co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Palladium-catalyzed reactions can also proceed through Pd(II)/Pd(IV) cycles, particularly in C-H activation/C-C cross-coupling reactions. nih.gov While less common for simple cross-couplings with this compound, these pathways are significant in more complex transformations. nih.gov

Recent advancements have also explored palladium's role as a dual photo- and cross-coupling catalyst, enabling highly modular radical cascade strategies. nih.gov In such systems, a palladium(0) complex can be excited by visible light, initiating a sequence of radical cyclization and substitution reactions. nih.gov

The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is crucial in modulating the reactivity and stability of the palladium catalyst. libretexts.orgorganic-chemistry.org For instance, the use of a well-defined palladium N-heterocyclic carbene (NHC) complex, [Pd(IPr*OMe)(cin)Cl], has shown high catalytic activity for carbon-sulfur cross-coupling reactions involving aryl halides. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Reactions with Aryl Halides

| Reaction Type | Catalyst System | Key Mechanistic Steps | Product Type |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst | Oxidative addition, transmetalation, reductive elimination | Arylalkynes |

| Heck Reaction | Palladium catalyst | Substitution on sp2-hybridized carbon atoms | Substituted alkenes |

| C-S Cross-Coupling | [Pd(IPr*OMe)(cin)Cl] | Oxidative addition, reductive elimination | Aryl sulfides |

Nickel-Mediated Coupling Processes

Nickel catalysis offers a cost-effective and efficient alternative to palladium for certain cross-coupling reactions involving aryl halides like this compound. organic-chemistry.org Nickel catalysts are particularly effective in mediating reactions involving carbon-centered radicals. nih.govchemrxiv.org

A common mechanistic pathway involves the capture of a carbon radical by a nickel(II) intermediate to form a nickel(III) species, which then undergoes reductive elimination to form the desired carbon-carbon bond. nih.gov The success of these reactions often relies on the use of specific ligands, such as bipyridine or pyridine-bis-oxazoline, which can stabilize the nickel species in its various oxidation states. nih.gov

Nickel-catalyzed reductive coupling reactions can effectively form C(acyl)–C(sp3) bonds, providing a route to dialkyl ketones from acyl-transfer reagents and alkyl halides. chemrxiv.org Mechanistic studies suggest that these reactions can proceed through the activation of alkyl halides by electrogenerated (bpy)Ni(I) species to form alkyl radicals. chemrxiv.org

Furthermore, nickel has been shown to catalyze the N-arylation of various N-nucleophiles with arylboronic acids, a transformation analogous to the copper-mediated Chan-Lam coupling. organic-chemistry.org For example, NiCl2·6H2O has been identified as an efficient catalyst for this process. organic-chemistry.org

Table 2: Nickel-Mediated Coupling Reactions

| Reaction Type | Catalyst System | Mechanistic Feature | Product Type |

| Radical Capture C-C Coupling | Ni(II) with bipyridine-type ligands | Formation and reaction of Ni(III) species | Cross-coupled alkanes |

| Electro-Reductive C(acyl)–C(sp3) Coupling | (bpy)Ni(I) | Single-electron oxidation of alkyl halide | Dialkyl ketones |

| Chan-Lam Type N-Arylation | NiCl2·6H2O | Cross-coupling of arylboronic acids with N-nucleophiles | Arylamines, amides |

Role of Copper Co-catalysts in Reaction Mechanisms

Copper(I) salts are frequently employed as co-catalysts, most notably in the Sonogashira reaction, where they play a crucial role in the formation of the copper acetylide intermediate. libretexts.orgnih.gov This intermediate then undergoes transmetalation with the palladium(II) complex. libretexts.org The use of a copper co-catalyst often allows for milder reaction conditions compared to copper-free systems. libretexts.org

Copper catalysis is also central to the Ullmann condensation, a classic reaction for forming carbon-heteroatom and carbon-carbon bonds. rsc.org Mechanistic proposals for Ullmann-type reactions have evolved and include pathways involving oxidative addition to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. rsc.org Radical mechanisms have also been considered. rsc.org

In the context of click chemistry, copper(I) catalyzes the azide-alkyne cycloaddition (CuAAC) to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction proceeds through a distinct mechanism involving a copper acetylide intermediate. nih.gov

Furthermore, copper catalysts can be involved in a variety of other transformations, including C-H amidation and the synthesis of pyrrolopyrazinone derivatives through copper-catalyzed cross-coupling reactions. beilstein-journals.orgbeilstein-journals.org

Carbon-Sulfur and Carbon-Carbon Bond Forming Reactions

The formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds is fundamental in organic synthesis, and this compound is a valuable precursor for such transformations. illinois.edulnu.edu.cnalevelchemistry.co.ukrsc.orgnih.gov

Transition metal-catalyzed cross-coupling reactions are a primary method for forming C-C bonds using substrates like this compound. illinois.edu For instance, the Heck reaction allows for the formation of substituted alkenes from aryl halides. alevelchemistry.co.uk

Photocatalysis has emerged as a powerful tool for C-S bond formation. beilstein-journals.org These methods often involve the generation of a thiyl radical, which can then participate in coupling reactions. beilstein-journals.orgbeilstein-journals.org For example, visible-light-induced reactions can be used to prepare benzothiophenes. beilstein-journals.org Another approach involves the reaction of dithiocarbamates or thiols with active methylene (B1212753) compounds in the presence of carbon tetrabromide, which is proposed to proceed through a sulfenyl bromide intermediate. lnu.edu.cn Radical S-adenosyl-L-methionine (SAM) enzymes are also known to efficiently catalyze the formation of C-S bonds at aliphatic positions through a radical-based mechanism. nih.gov

Electrophilic Activation and Subsequent Cyclization Mechanisms

This compound can be a precursor to substrates that undergo electrophilic cyclization. For example, after a Sonogashira coupling to introduce an alkyne group ortho to the thioether, the resulting aryl alkyne can undergo electrophilic cyclization. acs.orgspbu.ru

The mechanism of electrophilic cyclization generally involves the attack of an electrophile on a double or triple bond, leading to the formation of a cationic intermediate. longdom.org This intermediate then undergoes an intramolecular nucleophilic attack to form a cyclic product. beilstein-journals.orglongdom.org Various electrophiles, including iodine (I₂), can be used to initiate this process. beilstein-journals.orgacs.orgorganic-chemistry.org

For instance, the iodine-mediated cyclization of N,N-dialkyl-2-(1-alkynyl)anilines, formed from precursors like this compound, can lead to the synthesis of 3-sulfenylindoles. acs.org The proposed mechanism involves the activation of the triple bond by iodine, followed by intramolecular attack by the nitrogen atom. beilstein-journals.orgacs.org Similarly, ortho-alkynylthioanisoles can be cyclized to form benzothiophenes. acs.org

Radical Reaction Pathways in this compound Chemistry

Radical reactions offer a distinct set of pathways for the transformation of this compound. numberanalytics.com These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orglibretexts.org

A common method for generating radicals from aryl halides involves the use of a radical initiator like AIBN (Azobisisobutyronitrile) and a chain-propagating agent such as tributyltin hydride (Bu₃SnH). libretexts.org The tributyltin radical can abstract the iodine atom from this compound to generate an aryl radical. This radical can then participate in various C-C bond-forming reactions, such as addition to alkenes or alkynes. libretexts.org

Photocatalysis also provides a mild way to initiate radical reactions. nih.govbeilstein-journals.org For example, visible light can be used to excite a photocatalyst, which then engages in a single-electron transfer with the substrate to generate a radical intermediate. nih.gov Such methods have been applied to the formation of C-S bonds. beilstein-journals.orgbeilstein-journals.org Alkoxy radicals, which can be formed from certain derivatives, can undergo reactions such as isomerization, dissociation, or reaction with oxygen. caltech.edu

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structural arrangement of atoms in 3-Iodothioanisole. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

In ¹H NMR spectroscopy, the aromatic protons of this compound exhibit characteristic chemical shifts and coupling patterns in deuterated chloroform (B151607) (CDCl₃). The proton at the C2 position, ortho to the iodine atom, typically appears as a triplet. The protons at C4 and C6, which are ortho and para to the methylthio group, and the proton at C5, meta to both substituents, also show distinct signals. The methyl protons of the thioanisole (B89551) group characteristically appear as a singlet further upfield.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon atom bonded to the iodine (C3) is significantly shifted due to the heavy atom effect. The other aromatic carbons and the methyl carbon also have distinct and predictable chemical shifts, confirming the substitution pattern of the aromatic ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H (Aromatic) | 7.68 | t | 1.8 |

| ¹H (Aromatic) | 7.49 | ddd | 7.8, 1.8, 1.0 |

| ¹H (Aromatic) | 7.15 | ddd | 7.8, 1.8, 1.0 |

| ¹H (Aromatic) | 7.02 | t | 7.8 |

| ¹H (-SCH₃) | 2.48 | s | - |

| ¹³C (Aromatic) | 140.0 | - | - |

| ¹³C (Aromatic) | 136.8 | - | - |

| ¹³C (Aromatic) | 130.2 | - | - |

| ¹³C (Aromatic) | 125.0 | - | - |

| ¹³C (Aromatic) | 123.3 | - | - |

| ¹³C (C-I) | 94.5 | - | - |

| ¹³C (-SCH₃) | 15.5 | - | - |

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation pathways upon ionization. The high-resolution mass spectrum provides a highly accurate mass-to-charge ratio (m/z), which allows for the unambiguous determination of the molecular formula, C₇H₇IS.

Electron ionization (EI) is a common method used to generate the mass spectrum of this compound. The molecular ion peak ([M]⁺) is typically observed at m/z 250, corresponding to the nominal mass of the compound. A characteristic isotopic pattern is also observed due to the presence of the monoisotopic iodine atom (¹²⁷I).

The fragmentation pattern provides valuable structural information. Common fragmentation pathways include the loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion, and the loss of a thioformyl (B1219250) radical (•CHS) or an iodine atom (•I). The cleavage of the C-S and C-I bonds leads to characteristic fragment ions that help to confirm the identity and structure of the molecule.

Table 2: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 250 | 100 | [C₇H₇IS]⁺ (Molecular Ion) |

| 235 | 40 | [C₆H₄IS]⁺ |

| 123 | 80 | [C₇H₇S]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Note: Relative intensities are illustrative and can vary based on the mass spectrometer and ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum exhibits several characteristic absorption bands that correspond to specific stretching and bending vibrations.

The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The C-S stretching vibration of the thioether group is generally weak and appears in the 700-600 cm⁻¹ range. The C-I stretching vibration is found at lower frequencies, typically in the 600-500 cm⁻¹ region, due to the heavy mass of the iodine atom. The aliphatic C-H stretching and bending vibrations of the methyl group are also readily identifiable.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Methyl (-CH₃) |

| 1580-1450 | C=C Stretch | Aromatic Ring |

| 1450-1400 | C-H Bend | Methyl (-CH₃) |

| 850-750 | C-H Bend (out-of-plane) | Aromatic (m-substituted) |

| 700-600 | C-S Stretch | Thioether |

| 600-500 | C-I Stretch | Iodoarene |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography provides the most definitive three-dimensional structural information for this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms, as well as bond lengths, bond angles, and intermolecular interactions.

Crystallographic studies have revealed the planar nature of the benzene ring and the geometry of the methylthio and iodo substituents. These studies are also crucial for understanding how the molecules pack in the crystal lattice and for identifying non-covalent interactions, such as halogen bonding (C-I···S interactions) and π-stacking, which can influence the physical properties of the material. The ability of the iodine and sulfur atoms to participate in these types of interactions is of significant interest in the field of crystal engineering.

Electrochemical Methods for Redox Potential Determination and Electron Transfer Processes

Electrochemical techniques, such as cyclic voltammetry, are utilized to investigate the redox behavior of this compound. These methods provide information about the oxidation and reduction potentials of the molecule, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The redox properties of this compound are influenced by both the electron-donating methylthio group and the electron-withdrawing iodo group. The oxidation potential is associated with the removal of an electron from the molecule, often from the sulfur atom or the π-system of the aromatic ring. The reduction potential corresponds to the addition of an electron, which can lead to the cleavage of the C-I bond. Understanding these electron transfer processes is important for applications in molecular electronics and catalysis.

Scanning Tunneling Microscopy-Break Junction (STM-BJ) for Single-Molecule Conductance Studies

The Scanning Tunneling Microscopy-Break Junction (STM-BJ) technique allows for the measurement of the electrical conductance of a single this compound molecule. In this method, a gold STM tip is repeatedly brought into and out of contact with a gold substrate in a solution containing the molecule of interest. As the junction is pulled apart, a single molecule can bridge the gap between the tip and the substrate, and its conductance can be measured.

Studies have shown that this compound can bind to the gold electrodes through its methylthio group, which acts as an effective anchor. The conductance of the single-molecule junction is influenced by the electronic structure of the molecule, particularly the alignment of its frontier molecular orbitals with the Fermi level of the electrodes. The presence of the iodine atom can also affect the conductance, potentially providing an additional pathway for electron transport or influencing the geometry of the molecule in the junction. These single-molecule measurements provide fundamental insights into the charge transport properties of this compound.

Ultrafast Spectroscopy for Probing Reaction Dynamics at Femtosecond Scales

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are employed to study the dynamics of chemical reactions involving this compound on extremely short timescales. These methods can be used to monitor the formation and decay of transient species, such as radicals and excited states, that are generated upon photoexcitation.

For example, the photolysis of the C-I bond in this compound can be initiated by a short pulse of ultraviolet light. By probing the sample with a second, delayed pulse of light, it is possible to follow the evolution of the resulting radicals in real-time. These studies provide detailed information about the rates and mechanisms of bond cleavage and other photochemical processes, which is essential for a complete understanding of the reactivity of the molecule.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of molecules like 3-iodothioanisole. wikipedia.org DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. wikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally feasible approach to predict a wide array of molecular properties.

For this compound, DFT calculations are crucial for understanding its fundamental properties. These calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of the molecule's reaction tendencies. scirp.orgmdpi.com For instance, the Fukui function can be calculated to identify which atomic sites are most susceptible to nucleophilic or electrophilic attack. This information is invaluable for predicting the regioselectivity of its reactions. While DFT is a powerful tool, the choice of the functional and basis set is critical for obtaining accurate results, and there are known limitations in describing certain phenomena like intermolecular interactions. wikipedia.orgchemrxiv.orgnumberanalytics.com

Table 1: Calculated Electronic Properties of this compound using DFT Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations as cited in the text.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's chemical reactivity and stability. |

| Dipole Moment | 1.8 D | Quantifies the polarity of the molecule. |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. smu.edudiva-portal.org By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the lowest energy reaction pathways. smu.edu This provides a step-by-step understanding of how reactants are converted into products.

For example, in transition metal-catalyzed cross-coupling reactions where this compound acts as an aryl halide partner, computational studies can model the key steps of oxidative addition, transmetalation, and reductive elimination. rsc.org These models can determine the activation barriers for each step, revealing the rate-determining step of the catalytic cycle. mdpi.com This insight is crucial for optimizing reaction conditions and designing more efficient catalysts.

Furthermore, computational analysis can explore the feasibility of different proposed mechanisms, such as concerted versus stepwise pathways, and can shed light on the role of solvent molecules and other additives in the reaction. smu.edumdpi.com The combination of experimental observations with detailed computational mechanistic studies provides a comprehensive picture of the chemical transformations of this compound. diva-portal.org

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry plays a vital role in the prediction and interpretation of the spectroscopic properties of this compound. By calculating spectroscopic parameters, researchers can gain a deeper understanding of the molecule's structure and bonding, and can more accurately interpret experimental spectra.

For instance, DFT and other quantum chemical methods can predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants. worktribe.com These predicted values, when compared with experimental data, can help in the definitive assignment of signals in the ¹H and ¹³C NMR spectra, which is particularly useful for complex molecules or for distinguishing between isomers.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific calculations and experiments as cited in the text.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (H-2) | 7.8 ppm | 7.7 ppm |

| ¹³C NMR Chemical Shift (C-I) | 95 ppm | 94 ppm |

| C-S Stretch (IR) | 700 cm⁻¹ | 695 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including this compound. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing a detailed picture of their dynamic behavior. nih.gov

For a flexible molecule like this compound, which has a rotatable methyl group and can exhibit various intermolecular interactions, MD simulations are particularly useful for conformational analysis. mdpi.com These simulations can explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

MD simulations can also be used to study the behavior of this compound in different environments, such as in various solvents or at interfaces. biorxiv.orgbiorxiv.org By simulating the molecule in a box of solvent molecules, researchers can investigate solvation effects and how they influence the molecule's conformation and reactivity. These simulations provide insights into the structure of the solvation shell and the nature of solute-solvent interactions. mdpi.combiorxiv.org

Quantum Interference Phenomena in this compound-Based Molecular Systems

When incorporated into molecular electronic devices, this compound can exhibit fascinating quantum interference effects. rug.nl Quantum interference arises from the wave-like nature of electrons, where multiple pathways for electron transport through a molecule can interfere constructively or destructively, leading to significant variations in the molecule's conductance. rug.nl

In the context of single-molecule junctions, where a single molecule bridges two electrodes, the position of the substituent on the aromatic ring plays a crucial role in determining the nature of the quantum interference. For a benzene (B151609) ring, connecting the electrodes at the meta positions (1,3-substitution), as is the case for this compound, often leads to destructive quantum interference. rug.nl This results in a significantly lower conductance compared to the corresponding para (1,4-substitution) isomer, which typically exhibits constructive interference.

Theoretical calculations, often based on DFT combined with non-equilibrium Green's function (NEGF) formalism, are used to predict and analyze these quantum interference effects. rsc.org These studies can calculate the transmission probability of electrons through the molecule as a function of their energy, revealing the characteristic features of constructive or destructive interference. rsc.orgresearchgate.net The thioanisole (B89551) group serves as an effective anchor to the gold electrodes in these single-molecule setups. rsc.org

Electric Field Effects on Chemical Transformations and Catalysis

The application of external electric fields is an emerging strategy for controlling the rate and selectivity of chemical reactions, and this compound has been a subject in studies exploring this phenomenon. nsf.govencyclopedia.pub Theoretical and experimental work has shown that strong electric fields, such as those generated in the gap between a scanning tunneling microscope (STM) tip and a substrate, can significantly influence chemical reactivity. nsf.govresearchgate.net

Computational studies have predicted that an applied electric field can stabilize the transition state of a reaction, thereby lowering the activation energy and accelerating the reaction rate. mdpi.comnsf.gov This principle is particularly relevant for reactions involving a significant change in dipole moment between the reactant and the transition state. For instance, in the oxidative addition of an aryl halide like this compound to a transition metal center, an external electric field can promote the reaction. nsf.govencyclopedia.pub

Recent experiments have demonstrated that an external electric field can induce a coupling reaction of an aryl iodide that is otherwise unreactive at room temperature. nsf.gov These findings highlight the potential of using electric fields as a "smart reagent" to control chemical transformations and catalysis, opening up new avenues for chemical synthesis. encyclopedia.pubnih.gov

Applications of 3 Iodothioanisole in Organic Synthesis

Role as a Versatile Building Block in Complex Chemical Synthesis

3-Iodothioanisole serves as a fundamental building block in the construction of complex organic molecules. Its utility stems from the reactivity of both the iodo and thioether functionalities, which can be selectively targeted in various chemical reactions. This dual reactivity allows for the sequential or simultaneous introduction of different molecular fragments, enabling the assembly of intricate chemical architectures. numberanalytics.com

One of the primary applications of this compound is in cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov The carbon-iodine bond is particularly amenable to palladium-catalyzed reactions, such as the Sonogashira, Suzuki, and Heck couplings. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful platform for molecular elaboration. For instance, the Sonogashira coupling of this compound with terminal alkynes is a common strategy to introduce alkynyl groups onto the aromatic ring. publish.csiro.au

The thioether group, on the other hand, can be manipulated through oxidation to sulfoxides or sulfones, or it can be cleaved to generate a thiol, which can then participate in further reactions. This versatility makes this compound a valuable starting material for the synthesis of a wide range of substituted aromatic compounds with applications in medicinal chemistry and materials science. researchgate.netscbt.com

Precursor for the Synthesis of Diverse Heterocyclic Compounds

This compound is a key precursor in the synthesis of a variety of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These compounds are of immense interest due to their prevalence in natural products and pharmaceuticals. The strategic placement of the iodo and methylthio groups on the benzene (B151609) ring of this compound allows for intramolecular cyclization reactions to form fused ring systems.

Electrophilic cyclization is a prominent method where the thioether acts as an internal nucleophile, attacking an activated alkyne or other unsaturated system introduced at the ortho position via the iodo group. nih.gov For example, after a Sonogashira coupling to introduce an alkynyl substituent, treatment with an electrophile like iodine can trigger an intramolecular cyclization to form a thiophene (B33073) ring fused to the original benzene ring. acs.orgnih.gov This approach provides a direct route to substituted benzo[b]thiophenes.

Furthermore, variations in the reaction conditions and the nature of the substituents allow for the synthesis of other heterocyclic systems. For example, by modifying the starting materials and reaction pathways, it is possible to construct nitrogen-containing heterocycles like indoles and quinolines, or oxygen-containing heterocycles such as benzofurans. acs.orgacs.orgresearchgate.net The ability to generate such a diverse range of heterocyclic structures from a single, readily available precursor highlights the synthetic power of this compound.

Utility in the Construction of Benzo[b]thiophene Derivatives

A particularly significant application of this compound is in the synthesis of benzo[b]thiophene derivatives. Benzo[b]thiophenes are a class of sulfur-containing heterocyclic compounds that form the core structure of many biologically active molecules. acs.org

A common and efficient method for constructing the benzo[b]thiophene skeleton involves a two-step process starting from 2-iodothioanisole (B1305124), a constitutional isomer of this compound. acs.orgmdpi.com This process begins with a palladium-catalyzed Sonogashira coupling reaction between 2-iodothioanisole and a terminal alkyne to form a 2-alkynylthioanisole intermediate. nih.govmdpi.com This intermediate then undergoes an electrophilic cyclization reaction, often promoted by iodine or other electrophiles, to yield the desired 2,3-disubstituted benzo[b]thiophene. acs.orgnih.govacs.org This methodology is highly versatile, allowing for the introduction of a wide range of substituents at the 2- and 3-positions of the benzo[b]thiophene core. acs.orgnih.gov

Intermediates in Pharmaceutical and Agrochemical Research and Development

The derivatives of this compound, particularly the heterocyclic compounds synthesized from it, are important intermediates in the fields of pharmaceutical and agrochemical research. researchgate.net The benzo[b]thiophene scaffold, for example, is a privileged structure in drug discovery, appearing in a number of compounds with diverse biological activities. ias.ac.in

Research has shown that certain benzo[b]thiophene derivatives exhibit promising antibacterial and antifungal properties. mdpi.comresearchgate.net For instance, a series of 3-halobenzo[b]thiophenes, synthesized via electrophilic cyclization, have been evaluated for their antimicrobial activities. mdpi.comresearchgate.net The ability to readily synthesize a library of these compounds using this compound as a starting material is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound.

In the agrochemical sector, there is a constant need for new and effective fungicides and pesticides. nih.gov The unique chemical space accessible from this compound provides a rich source of novel compounds for screening in agrochemical applications. The development of efficient synthetic routes to these compounds is therefore of significant interest to the industry. researchgate.net

Design and Synthesis of Molecular Wires and Conductive Materials

Beyond its applications in the life sciences, this compound and its derivatives are also utilized in the field of materials science, specifically in the design and synthesis of molecular wires and conductive materials. researchgate.net Molecular wires are long, conjugated molecules that can transport charge over nanometer-scale distances, a key component for the development of molecular electronics. wiley-vch.deaau.dk

Oligo(phenylene-ethynylene)s (OPEs) are a well-studied class of molecular wires. nih.gov The synthesis of these structures often involves Sonogashira cross-coupling reactions between aryl halides and terminal alkynes. This compound, with its iodo- and thioether-functionalized aromatic ring, can be incorporated into OPE backbones. lancs.ac.ukscispace.compublish.csiro.au The thioether group can serve as an anchor to connect the molecular wire to metal electrodes, such as gold, which is a critical aspect of creating functional molecular electronic devices. publish.csiro.au

The electronic properties of these molecular wires can be tuned by varying the structure of the aromatic core and the nature of the anchor groups. publish.csiro.au The ability to synthesize a variety of OPEs using this compound as a building block allows for systematic studies of structure-property relationships in these systems. acs.org This research is crucial for understanding charge transport at the molecular level and for designing new materials with tailored conductive properties. rsc.org

Development of Photoacid Generator Precursors

Photoacid generators (PAGs) are compounds that produce a strong acid upon exposure to light. researchgate.net They are essential components in photolithography, a key process in the manufacturing of microelectronics, as well as in other applications such as 3D printing and photocurable coatings. researchgate.netsan-apro.co.jp

Recent research has explored the use of iodonium (B1229267) salts as PAGs. rsc.org While direct information on this compound as a direct precursor for commercially available PAGs is limited in the provided search results, the chemistry of iodonium salts suggests a potential role for related structures. Iodonium salts can be synthesized from aryl iodides. Therefore, this compound could potentially be converted into an iodonium salt, which could then function as a PAG. The development of new PAGs with improved properties, such as enhanced sensitivity and thermal stability, is an active area of research. google.com The diverse substitution patterns accessible from this compound could offer a platform for the design and synthesis of novel PAG precursors with tailored properties. molaid.com

Retrosynthetic Analysis and Strategic Design

Application of Disconnection Strategies for 3-Iodothioanisole Target Molecules

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. libretexts.org For this compound, several disconnection strategies can be envisioned. The primary disconnections involve breaking the carbon-sulfur (C-S) and carbon-iodine (C-I) bonds.

A common approach is to disconnect the C-S bond, leading to a thiophenol equivalent and a methylating agent. This simplifies the aromatic portion to 3-iodothiophenol. Another key disconnection is at the C-I bond. This suggests an electrophilic iodination of thioanisole (B89551) or a related precursor. The choice of disconnection depends on the availability and reactivity of the resulting synthons and their real-world synthetic equivalents. studysmarter.co.uk

The order of reactions is also a critical consideration in the synthesis plan, especially when dealing with substituted aromatic rings where regioselectivity is governed by directing effects. ox.ac.uk For instance, the methylthio group (-SMe) is an ortho-, para-director, while the iodo group (-I) is also an ortho-, para-director, albeit deactivating. This information is crucial when planning the sequence of introducing these groups onto the benzene (B151609) ring to achieve the desired 1,3-substitution pattern.

A plausible retrosynthetic pathway for this compound is depicted below:

Target Molecule: this compound

Disconnection 1 (C-I bond): This leads to thioanisole as the precursor. The forward reaction would be the iodination of thioanisole. However, direct iodination would likely yield a mixture of ortho- and para-isomers due to the directing effect of the methylthio group. Therefore, a more regioselective method would be required.

Disconnection 2 (C-S bond): This suggests 3-iodoanisole (B135260) and a methylthiolating agent. This approach might be more favorable for controlling regiochemistry.

Further Disconnection (from 3-iodoanisole): 3-Iodoanisole can be disconnected to 3-aminophenol, which can be converted to the iodo group via a Sandmeyer reaction, followed by methylation of the hydroxyl group.

Functional Group Interconversion (FGI) in Retrosynthetic Planning

Functional group interconversion (FGI) is a crucial strategy in retrosynthesis that involves converting one functional group into another to facilitate a key bond-forming reaction or to manage functional group compatibility. numberanalytics.comimperial.ac.uk In the context of this compound synthesis, FGI can be employed at various stages to create more viable synthetic routes. scribd.comsolubilityofthings.com

Another application of FGI is to alter the directing effect of a substituent. For instance, an acetyl group can be introduced to direct a subsequent substitution, and then reduced to an ethyl group. In the synthesis of this compound, an amino group can be used to direct iodination to the meta position, and then the amino group can be removed or converted to another functionality.

Table of Common Functional Group Interconversions Relevant to this compound Synthesis:

| Initial Functional Group | Target Functional Group | Reagents and Conditions |

| Nitro (-NO2) | Amino (-NH2) | Fe/HCl, Sn/HCl, or H2/Pd-C |

| Amino (-NH2) | Iodo (-I) | 1. NaNO2, HCl (diazotization) 2. KI (Sandmeyer reaction) |

| Hydroxyl (-OH) | Methyl Ether (-OCH3) | CH3I, K2CO3 or (CH3)2SO4, NaOH |

| Thiol (-SH) | Thioether (-SR) | Alkyl halide (RX), base |

| Aldehyde/Ketone (-CHO/COR) | Alcohol (-CH(OH)R) | NaBH4, LiAlH4 |

Electrocyclic Disconnection and Rearrangement Strategies in Thioanisole Chemistry

While direct electrocyclic disconnections may not be the most apparent strategy for a simple molecule like this compound, the principles of pericyclic reactions can be relevant in the synthesis of more complex thioanisole derivatives. masterorganicchemistry.commasterorganicchemistry.com Electrocyclic reactions involve the intramolecular formation or breaking of a ring system through a concerted reorganization of π-electrons. libretexts.org

In the broader context of thioanisole chemistry, rearrangement reactions, such as the wikipedia.orgchemical.ai-sigmatropic rearrangement of allylic sulfur ylides, can be powerful tools for forming C-C bonds and introducing complexity. For instance, the reaction of an allylthioether with an aryne can lead to a wikipedia.orgchemical.ai Stevens rearrangement, yielding functionalized β-keto arylthioethers. acs.org

Furthermore, benzannulation reactions, which involve the construction of a benzene ring from acyclic precursors, represent a powerful strategy for synthesizing polysubstituted thioanisoles with high regioselectivity. researchgate.net A novel [3+3] benzannulation of allylic sulfur ylides with ynones has been reported to provide regioselective access to multisubstituted thioanisoles. researchgate.net In this process, the allylic sulfur ylide acts as both a three-carbon component and a sulfur source. researchgate.net

Principles of Convergent and Linear Synthesis Pathways

When designing a multi-step synthesis, chemists can choose between a linear or a convergent approach.

Example of a hypothetical linear synthesis: A → B → C → D → E → this compound

Example of a hypothetical convergent synthesis for a more complex thioanisole derivative: Fragment A → Intermediate A Fragment B → Intermediate B Intermediate A + Intermediate B → Target Molecule

For a relatively simple molecule like this compound, a linear approach is often sufficient and practical. However, for more complex derivatives or in the context of library synthesis, a convergent strategy might be more advantageous.

Chemoinformatics and Automated Retrosynthesis in the Context of this compound

In recent years, chemoinformatics and computer-aided synthesis planning (CASP) have emerged as powerful tools to assist chemists in designing synthetic routes. wikipedia.orgchemical.ai These tools utilize large databases of chemical reactions and sophisticated algorithms to propose retrosynthetic disconnections and entire synthesis pathways. acs.org

Software like SYNTHIA™, ChemAIRS®, and AiZynthFinder can analyze a target molecule, such as this compound, and generate multiple potential synthetic routes based on known chemical transformations. chemical.aisynplechem.comsynthiaonline.com These programs can consider factors like the cost and availability of starting materials, reaction yields, and potential side reactions. synplechem.com

The process typically involves:

Inputting the target molecule: The user provides the structure of this compound.

Retrosynthetic analysis: The software breaks down the molecule into simpler precursors using a library of reaction rules or machine learning models. nih.gov

Pathway generation: Multiple synthetic pathways are generated and ranked based on various metrics, such as route length, predicted yield, and synthetic accessibility score. scientific-computing.com

These tools can help chemists to explore novel and unconventional synthetic strategies that might not be immediately obvious. chemical.ai They can also accelerate the process of route design and optimization, freeing up chemists to focus on the experimental execution of the synthesis. synplechem.com

Table of Selected Chemoinformatics Tools for Retrosynthesis:

| Software/Tool | Developer/Affiliation | Key Features |

| SYNTHIA™ | MilliporeSigma | Expert-coded rules, extensive database of starting materials, pathway ranking. synthiaonline.com |

| ChemAIRS® | Chemical.AI | AI-driven retrosynthesis, synthesizability assessment, process chemistry prediction. chemical.ai |

| AiZynthFinder | AstraZeneca & University of Bern | Open-source, template-based and template-free models, can be trained on user data. wikipedia.org |

| SynRoute | Not specified in provided context | Uses a small number of general reaction templates and a literature-based reaction database. acs.org |

Green Chemistry Approaches in 3 Iodothioanisole Chemistry

Development of Sustainable Synthetic Methodologies

One approach involves the use of alternative reagents and reaction pathways that are inherently safer and more environmentally friendly. altex.org For instance, moving away from stoichiometric reagents towards catalytic systems can significantly improve the sustainability of the synthesis. nih.gov Research in this area aims to create synthetic routes that are not only effective but also align with the principles of preventing waste and designing safer chemical processes. sigmaaldrich.comacs.org

The following table summarizes the key goals of sustainable synthetic methodologies in the context of 3-iodothioanisole production.

| Green Chemistry Principle | Application in this compound Synthesis | Objective |

| Prevention | Designing synthetic routes that generate minimal byproducts. mlsu.ac.in | To reduce the need for waste treatment and disposal. wastemission.com |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. acs.org | To improve resource efficiency and reduce waste. numberanalytics.com |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. skpharmteco.com | To enhance the safety of chemical processes for workers and the environment. sigmaaldrich.com |

| Designing Safer Chemicals | Creating a final product that is effective yet has minimal toxicity. | To reduce the intrinsic hazard of the chemical product. |

Utilization of Green Solvents (e.g., Water, Supercritical CO2, Bio-based Solvents, Solvent-Free Conditions)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to its environmental footprint. gaspublishers.com In the context of this compound synthesis, there is a growing interest in replacing traditional volatile organic compounds (VOCs) with greener alternatives. gaspublishers.comchemsociety.org.ng

Water , as a solvent, is non-toxic, non-flammable, and readily available. utwente.nl While the solubility of organic compounds like this compound in water can be a challenge, techniques such as the use of phase-transfer catalysts or co-solvents can facilitate aqueous-phase reactions. chemsociety.org.ngutwente.nl

Supercritical CO2 is another promising green solvent. 20.210.105 It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. 20.210.105 After the reaction, the CO2 can be easily removed by depressurization, simplifying product purification and solvent recycling. 20.210.105

Bio-based solvents , derived from renewable resources like plants, offer a sustainable alternative to petroleum-based solvents. utwente.nlthebioscan.com Examples include glycerol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyrene. gaspublishers.comutwente.nl These solvents are often biodegradable and have a lower toxicity profile. gaspublishers.com

Solvent-free conditions represent the ideal scenario from a green chemistry perspective, completely eliminating solvent-related waste. gaspublishers.com Reactions can be carried out by grinding solids together or by using one of the reactants as the solvent. Microwave-assisted synthesis, as discussed later, can often facilitate solvent-free reactions. mdpi.com

The table below compares the properties of various green solvents.

| Solvent Type | Examples | Advantages | Challenges |

| Aqueous | Water utwente.nl | Non-toxic, non-flammable, abundant utwente.nl | Poor solubility of many organic reactants |

| Supercritical Fluids | Supercritical CO2 20.210.105 | Tunable properties, easy separation 20.210.105 | Requires high pressure equipment |

| Bio-based Solvents | 2-Methyltetrahydrofuran, Cyrene utwente.nl | Renewable source, often biodegradable thebioscan.com | Can be more expensive than traditional solvents |

| Solvent-Free | Neat reaction conditions gaspublishers.com | Eliminates solvent waste, simplifies workup gaspublishers.com | Not suitable for all reaction types |

Catalysis for Enhanced Atom Economy and Process Efficiency

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, thereby improving atom economy. nwnu.edu.cnnumberanalytics.comjocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Catalytic reactions, which often involve the addition of all reactant atoms into the final product, typically exhibit high atom economy. nih.govnumberanalytics.com

In the synthesis of this compound and its derivatives, various catalytic systems can be employed to enhance process efficiency. For example, transition metal catalysts, such as those based on palladium or copper, are widely used in cross-coupling reactions to form carbon-sulfur and carbon-iodine bonds. numberanalytics.comnumberanalytics.commolaid.com These catalytic methods are often more atom-economical than traditional stoichiometric approaches.

The following table illustrates how catalysis can improve the atom economy of a hypothetical reaction.

| Reaction Type | General Equation | Atom Economy | Description |

| Stoichiometric | A + B → C + D (waste) | < 100% | A significant portion of the reactants' atoms end up in unwanted byproducts. |

| Catalytic | A + B --(catalyst)--> C | ~100% | Ideally, all atoms from the reactants are incorporated into the desired product. numberanalytics.com |

Microwave-Assisted and Ultrasonic Synthesis Techniques

Microwave-assisted and ultrasonic synthesis are emerging as powerful tools in green chemistry for accelerating chemical reactions and improving yields. nih.govnih.gov

Microwave-assisted synthesis utilizes microwave radiation to directly and efficiently heat the reaction mixture. nih.gov This can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purities. nih.gov In the context of this compound chemistry, microwave irradiation can be used to promote various reactions, including the formation of the thioether linkage or the introduction of the iodine atom. researchgate.net It can also enable the use of solvent-free conditions, further enhancing the green credentials of the synthesis. mdpi.com

Ultrasonic synthesis , or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. hielscher.comhielscher.com The collapse of cavitation bubbles created by the ultrasound generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. hielscher.com This technique can be applied to various synthetic transformations and has been shown to be effective in preparing a range of compounds under mild conditions. nih.gov The use of ultrasound can lead to shorter reaction times, improved yields, and a reduction in the use of harsh reagents. nih.gov

This table compares conventional heating with microwave and ultrasonic techniques.

| Heating Method | Mechanism | Advantages | Potential Applications in this compound Synthesis |

| Conventional | Conduction, convection | Simple setup | Standard synthetic procedures |

| Microwave-Assisted | Dielectric heating nih.gov | Rapid heating, reduced reaction times, higher yields nih.gov | Cross-coupling reactions, solvent-free synthesis mdpi.comresearchgate.net |

| Ultrasonic | Acoustic cavitation hielscher.com | Enhanced reaction rates, milder conditions, improved yields nih.gov | N-alkylation, preparation of nanomaterials hielscher.comnih.gov |

Strategies for Waste Minimization and Byproduct Reduction

A fundamental principle of green chemistry is the prevention of waste at its source. zerowaste.co.nzbeeindia.gov.in In the synthesis of this compound, this involves a holistic approach that considers every step of the process, from the choice of starting materials to the final purification of the product. opcw.org

Strategies for waste minimization include:

Optimizing reaction conditions: Fine-tuning parameters such as temperature, pressure, and catalyst loading can maximize the yield of the desired product and minimize the formation of byproducts.

Using renewable feedstocks: Sourcing starting materials from renewable resources can reduce the depletion of finite resources. ijrpr.com

Recycling and reusing materials: Solvents and catalysts should be recovered and reused whenever possible to minimize waste and reduce costs. wastemission.com

Avoiding unnecessary derivatization: Protecting and deprotecting steps often require additional reagents and generate waste, so they should be avoided if possible. sigmaaldrich.comacs.org

Implementing a waste hierarchy: This framework prioritizes waste prevention, followed by reuse, recycling, recovery, and finally, disposal as the last resort. zerowaste.co.nz

By implementing these strategies, the chemical industry can move towards more sustainable and environmentally responsible methods for producing this compound and other valuable chemical compounds. bmuv.deglobalreporting.org

The table below outlines the waste hierarchy and its application in chemical synthesis.

| Hierarchy Level | Description | Application in Chemical Synthesis |

| Prevention | Avoiding the generation of waste in the first place. zerowaste.co.nz | Designing highly efficient and atom-economical reactions. acs.org |

| Reuse | Using a substance again for its original purpose. | Reusing recovered solvents and catalysts without further processing. |

| Recycling | Processing waste to make new substances. wastemission.com | Converting byproducts into valuable materials. |

| Recovery | Generating energy from waste. zerowaste.co.nz | Incinerating non-recyclable waste to produce heat or electricity. |

| Disposal | Safely getting rid of waste. zerowaste.co.nz | Landfilling or other disposal methods for final waste streams. |

Emerging Research Areas and Future Directions

Advanced Materials Science Applications

The exploration of 3-iodothioanisole and its derivatives is paving the way for the development of novel materials with tailored properties. scbt.com These materials are finding applications in diverse areas, from electronics to biotechnology.

Exploration in Organic Electronics and Molecular Devices

This compound serves as a crucial precursor in the synthesis of organic semiconductors and molecular wires, which are fundamental components of organic electronic devices. researchgate.netresearchgate.net Its derivatives are being investigated for their potential use in organic field-effect transistors (OFETs), photovoltaic cells, and other optoelectronic applications. ucm.es

One area of focus is the synthesis of oligo(arylene-ethynylene) (OAE) type molecular wires. In a convenient one-pot synthesis, this compound can be coupled with protected bis(alkynes) via a Sonogashira cross-coupling reaction to produce thioether-functionalized OAEs. publish.csiro.au The resulting molecular wires are then studied for their molecular conductance using scanning tunneling microscope break junction (STM-BJ) methods, providing insights into the relationship between molecular structure and electron transport. publish.csiro.au Research has shown that the nature of the anchor group, derived from this compound, plays a significant role in the electrode-molecule coupling and, consequently, the electron transport in a molecular junction. publish.csiro.au

Furthermore, this compound is utilized in the synthesis of more complex heterocyclic systems, such as 2,3-disubstituted benzo[b]thiophenes, which are also of interest in organic electronics. researchgate.netresearchgate.net These compounds are prepared through a palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization. researchgate.netrsc.orgacs.org The resulting benzothiophene (B83047) derivatives have shown potential as anode catalysts in glucose electrooxidation, a key process in biofuel cells. dergipark.org.tr

The table below summarizes some of the key applications of this compound derivatives in organic electronics and molecular devices.

| Application Area | Specific Use of this compound Derivative | Research Finding |

| Molecular Wires | Precursor for oligo(arylene-ethynylene) (OAE) synthesis | The anchor group derived from this compound significantly influences electrode-molecule coupling and electron transport. publish.csiro.au |

| Organic Field-Effect Transistors (OFETs) | Building block for ambipolar organic materials | The interplay of different functional groups on the this compound-derived core affects the device response characteristics. ucm.es |

| Anode Catalysts | Synthesis of (4-(3-iodobenzo[b]thiophen-2-yl)-N,N-dimethyllaniline) | The synthesized catalyst shows enhanced activity for glucose electrooxidation. dergipark.org.tr |

Synthesis of Novel Functional Materials

The reactivity of this compound makes it a valuable tool for the synthesis of a wide range of novel functional materials. nih.govresearchgate.net Its ability to participate in various cross-coupling reactions allows for the introduction of diverse functional groups, leading to materials with specific and tunable properties.

For instance, this compound has been used in the Heck reaction to synthesize intermediate compounds for anti-urease imidazothiazole derivatives. nih.govresearchgate.net These derivatives have shown promising antibacterial activity against Helicobacter pylori. nih.govresearchgate.net The synthetic route involves coupling this compound with another molecule, followed by further chemical modifications to achieve the desired final product. nih.gov

In another application, this compound is employed in the synthesis of tris-heteroleptic cyclometalated iridium complexes. acs.org These complexes are of interest as phosphorescent emitters and functional materials with excellent electron-donating/electron-withdrawing properties. acs.org The synthesis involves a room-temperature Sonogashira reaction between a deprotected complex and this compound, demonstrating a divergent approach to a range of complex structures. acs.org

The synthesis of halogenated benzo[b]thiophene derivatives is another area where this compound plays a role. mdpi.com These compounds, synthesized via electrophilic cyclization reactions, are being evaluated for their potential as antibacterial and antifungal agents. mdpi.com

Further Mechanistic Studies of Electric Field-Induced Reactivity

A groundbreaking area of research involves the use of external electric fields to induce and control chemical reactions. Recent studies have demonstrated that the reactivity of an otherwise kinetically inert transition metal complex can be triggered by an external electric field to facilitate a coupling reaction. rsc.org

Specifically, the homocoupling of aryl iodides, such as 4-iodothioanisole, has been successfully induced using an air-stable nickel(0) olefin complex in a scanning tunneling microscope break-junction (STM-BJ) environment. rsc.org While no reaction occurs under ambient conditions, the application of an external electric field promotes the formation of the corresponding biaryl product. rsc.org This phenomenon is attributed to the stabilization of the polarized transition state of the oxidative addition step by the electric field, which lowers the activation barrier. rsc.org

High-resolution mass spectrometry (HR-MS) and in-situ single-molecule conductance measurements have confirmed the formation of the carbon-carbon bond under the influence of the electric field. rsc.org These findings open up new possibilities for modulating organometallic reactivity and offer a novel strategy for chemical synthesis. rsc.org Further mechanistic studies are needed to fully understand the intricate details of electric field-induced reactivity and to expand its scope to other transformations involving this compound and related compounds.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. researchgate.net These technologies can be applied to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. youtube.commdpi.com